7-Methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Significance and Research Interest in Fused Nitrogen Heterocycles
Fused nitrogen heterocycles are organic compounds containing at least two rings, where at least one ring contains a nitrogen atom and is fused to another ring. These structures are of immense interest in medicinal and materials chemistry. researchgate.net Their significance stems from their prevalence in natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.comnih.gov The presence of nitrogen atoms within the fused ring system imparts specific properties, such as the ability to form hydrogen bonds and coordinate with metal ions, which are crucial for biological activity and the development of novel materials. nih.gov
The compact and rigid nature of fused heterocycles, combined with the diverse functionalization possibilities, makes them attractive scaffolds for designing molecules with specific three-dimensional arrangements and electronic characteristics. openmedicinalchemistryjournal.com Researchers are particularly interested in their potential as anticancer agents, with some demonstrating greater cytotoxicity than established drugs like cisplatin, often with lower toxicity profiles. researchgate.net
Historical Context and Evolution ofmdpi.comopenmedicinalchemistryjournal.comnih.govTriazolo[1,5-a]pyridine Research
The first reported synthesis of the mdpi.comopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-a]pyrimidine heterocycle, a closely related structure, was in 1909. nih.gov Since then, research into this class of compounds, including the mdpi.comopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-a]pyridine variant, has evolved significantly. Early research focused on fundamental synthesis and understanding the basic chemical properties of this scaffold.
Over the decades, synthetic methodologies have become more sophisticated, allowing for the creation of a wide array of substituted derivatives. organic-chemistry.orgnih.govmdpi.com Initial synthetic routes often involved the cyclization of N-(pyrid-2-yl)formamidoximes or reactions of 2-aminopyridines with various reagents. organic-chemistry.org More recent developments have introduced catalyst-free and environmentally friendly methods, such as microwave-assisted synthesis, highlighting the ongoing efforts to create these compounds more efficiently. nih.govmdpi.com The evolution of synthetic techniques has been pivotal in expanding the scope of research into the applications of these compounds.
Role of 7-Methyl Substitution within themdpi.comopenmedicinalchemistryjournal.comnih.govTriazolo[1,5-a]pyridine System
The introduction of a methyl group at the 7-position of the mdpi.comopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-a]pyridine ring system can significantly influence the molecule's properties. This substitution can affect the electronic distribution within the aromatic system, which in turn can modulate its reactivity and biological activity. For instance, the methyl group can impact the molecule's steric and electronic properties, potentially affecting its solubility and how it interacts with biological targets. cymitquimica.com
In specific research contexts, the 7-methyl substituent has been a key feature in the design of molecules with targeted biological activities. For example, it is a component of compounds investigated as inhibitors of Toll-like receptors and as RORγt inverse agonists. google.comnih.gov The presence of this methyl group can be crucial for achieving desired potency and pharmacokinetic profiles in drug discovery programs. researchgate.net
Overview of Key Research Areas for themdpi.comopenmedicinalchemistryjournal.comnih.govTriazolo[1,5-a]pyridine Class
The versatility of the mdpi.comopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-a]pyridine scaffold has led to its investigation in a broad range of research areas. A significant focus has been in medicinal chemistry, where these compounds have been explored for various therapeutic applications. nih.govnih.gov
Key research areas include:
Anticancer Agents: Derivatives have been studied for their potential to target various mechanisms involved in cancer progression. nih.govresearchgate.net
Anti-infective Agents: This class of compounds has shown promise as antibacterial, antiviral, and antiparasitic agents. nih.govnih.gov
Neurodegenerative Diseases: Research has explored the potential of these compounds in the context of neurological disorders. nih.gov
Inflammatory and Autoimmune Diseases: Compounds based on this scaffold have been investigated as inhibitors of signaling pathways involved in inflammation and autoimmunity. google.comnih.gov
Agrochemicals: Several derivatives have also demonstrated potential as agrochemicals. nih.gov
The ability of the mdpi.comopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-a]pyridine ring system to act as a bioisostere for other important chemical motifs, such as purines, further broadens its applicability in drug design. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-10-7(4-6)8-5-9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQAWIQBHIFTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964482 | |
| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4999-42-2 | |
| Record name | 4999-42-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methyl 1 2 3 Triazolo 1,5 a Pyridine and Its Derivatives
Cyclization Reactions fororganic-chemistry.orgnih.govresearchgate.netTriazolo[1,5-a]pyridine Core Construction
The construction of the organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine skeleton is predominantly achieved through various cyclization strategies. These methods involve the formation of the triazole ring onto a pre-existing pyridine (B92270) ring or the concurrent formation of both heterocyclic systems.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of the organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine system. These reactions typically involve the condensation of a pyridine derivative containing a suitable leaving group or an activatable position with a reagent that provides the remaining atoms for the triazole ring. A common strategy involves the reaction of 2-hydrazinopyridines with various one-carbon sources. For instance, the condensation of 2-hydrazinopyridines with aldehydes, followed by an oxidative cyclization step, is a well-established method for accessing this scaffold. researchgate.net
Another approach involves the condensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. nih.gov This method allows for the construction of the pyridine ring onto a pre-existing triazole core. Furthermore, a catalyst-free and environmentally friendly method has been developed for the synthesis of organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines under microwave conditions. This tandem reaction utilizes enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition and subsequent condensation. mdpi.comnih.gov
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-Hydrazinopyridines | Aldehydes, Oxidizing agent | organic-chemistry.orgnih.govresearchgate.netTriazolo[4,3-a]pyridines (isomer) | researchgate.net |
| Aminotriazoles | 1,3-Dicarbonyl compounds | organic-chemistry.orgnih.govresearchgate.netTriazolo[1,5-a]pyrimidines (related core) | nih.gov |
| Enaminonitriles | Benzohydrazides, Microwave irradiation | organic-chemistry.orgnih.govresearchgate.netTriazolo[1,5-a]pyridines | mdpi.comnih.gov |
Reactions Involving N-(pyrid-2-yl)formamidoximes
A mild and efficient method for the preparation of organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines involves the cyclization of N-(pyrid-2-yl)formamidoximes. This reaction is typically carried out using trifluoroacetic anhydride. organic-chemistry.orgresearchgate.net This method is advantageous as it proceeds under mild conditions and provides good yields of the desired products. The starting N-(pyrid-2-yl)formamidoximes can be readily prepared from the corresponding 2-aminopyridines. researchgate.net
| Starting Material | Reagent | Product | Reference |
| N-(pyrid-2-yl)formamidoxime | Trifluoroacetic anhydride | organic-chemistry.orgnih.govresearchgate.netTriazolo[1,5-a]pyridine | organic-chemistry.orgresearchgate.net |
Oxidation and Dehydration of Pyridylamidines
The oxidative cyclization of N-(pyridin-2-yl)amidines is a powerful and direct method for the synthesis of the organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine core. This transformation involves the formation of an N-N bond through an intramolecular oxidative process. Various oxidizing agents have been employed for this purpose, including phenyliodine bis(trifluoroacetate) (PIFA), iodine/potassium iodide (I2/KI), and chloramine-T. organic-chemistry.org These methods are often metal-free, proceed in short reaction times, and afford high yields of the products. organic-chemistry.org The reaction is believed to proceed via an intramolecular annulation following the oxidation of the amidine nitrogen. organic-chemistry.org
| Starting Material | Oxidizing Agent | Key Feature | Reference |
| N-(pyridin-2-yl)benzimidamides | PIFA | Metal-free, short reaction time, high yields | organic-chemistry.org |
| N-aryl amidines | I2/KI | Environmentally benign, scalable | organic-chemistry.org |
| N-arylamidines | Chloramine-T | Metal-free, mild conditions, short reaction time | organic-chemistry.org |
Cycloaddition Reactions of Pyridinium (B92312) N-Imines
[3+2] Cycloaddition reactions involving pyridinium N-imines serve as a versatile route to the organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold. In this approach, the pyridinium N-imine acts as a 1,3-dipole, which reacts with a variety of dipolarophiles, such as nitriles. researchgate.net This reaction can be catalyzed by copper salts and has been successfully implemented under mechanochemical, solventless grinding conditions, offering an environmentally friendly alternative to traditional solvent-based methods. researchgate.net The reaction tolerates a wide range of functional groups, making it a valuable tool for the synthesis of diverse derivatives. organic-chemistry.org
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |
| Pyridinium N-imine | Nitriles | Copper acetate (B1210297), mechanochemical grinding | organic-chemistry.orgnih.govresearchgate.netTriazolo[1,5-a]pyridines | researchgate.net |
Utilizing Triazole Derivatives as Precursors
The organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine system can also be constructed by building the pyridine ring onto a pre-existing 1,2,4-triazole core. researchgate.net One such strategy involves the condensation of substituted 3-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles and esters. nih.govlp.edu.ua This approach allows for the introduction of a variety of substituents onto the pyridine ring of the final product. The reaction is typically initiated by a base-activated Michael addition of the triazolylacetonitrile to the α,β-unsaturated system, followed by cyclocondensation and dehydration to form the fused heterocyclic product. nih.gov
| Triazole Precursor | Reagent | Key Steps | Reference |
| 3-Aryl-(1,2,4-triazol-5-yl)acetonitriles | α-Azidochalcones | Michael addition, cyclocondensation, dehydration | nih.gov |
| 3-(1,2,4-Triazol-5-yl)acetonitriles | β-Dicarbonyl compounds | Condensation | nih.govlp.edu.ua |
Metal-Catalyzed Synthetic Approaches
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines, often offering high efficiency and functional group tolerance. Copper catalysts, in particular, have been widely employed in these transformations.
A notable example is the copper-catalyzed reaction of 2-aminopyridines with nitriles under an atmosphere of air. organic-chemistry.org This process involves sequential N-C and N-N bond-forming oxidative coupling reactions. The use of readily available and inexpensive starting materials and catalyst makes this a practical and attractive method. organic-chemistry.org Heterogeneous copper catalysts, such as Cu-Zn/Al-Ti, have also been developed for this transformation, allowing for easier catalyst recovery and reuse. mdpi.com
Furthermore, a mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles provides a solvent-free route to organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines. nih.govresearchgate.net Palladium catalysis has also been utilized in a tandem reaction between 1,2,4-oxadiazol-3-amines and 2-pyridyl triflates, which proceeds via a C-N coupling followed by a Boulton-Katritzky rearrangement. nih.gov
| Catalyst | Starting Materials | Reaction Type | Key Advantage | Reference |
| CuBr | 2-Aminopyridine, Nitrile | Oxidative Coupling | Facile, readily available materials | organic-chemistry.orgmdpi.com |
| Cu-Zn/Al-Ti | 2-Aminopyridine, Nitrile | Oxidative Coupling | Heterogeneous catalyst, recyclable | mdpi.com |
| Copper Acetate | Azinium-N-imines, Nitriles | [3+2] Cycloaddition | Mechanochemical, solvent-free | nih.govresearchgate.net |
| Palladium Catalyst | 1,2,4-Oxadiazol-3-amines, 2-Pyridyl triflate | Tandem C-N coupling/Rearrangement | Access to functionalized derivatives | nih.gov |
Palladium-Catalyzed Reactions
Palladium catalysis has proven to be a versatile tool for the synthesis of triazolopyridine cores. One notable method involves the palladium-catalyzed coupling of aldehyde-derived hydrazones. This approach provides a practical route to various triazolopyridines and related heterocycles. mdpi.com Another strategy involves a palladium-catalyzed tandem reaction between 1,2,4-oxadiazol-3-amines and 2-pyridyl triflates. This cascade reaction proceeds through a C-N coupling, followed by a Boulton–Kartritzky rearrangement to form the fused heterocyclic system. nih.gov
Heterogeneous palladium catalysts have also been developed. For instance, a thiophene-derived palladium(II) complex immobilized on a mesoporous silica support (FSM-16) has been used to catalyze the synthesis of related indenotriazolopyrimidine derivatives, showcasing the potential of supported catalysts for creating complex fused heterocycles. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Triazolopyridine Synthesis
| Catalyst/Reagents | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Palladium Catalyst | Aldehyde-derived hydrazones | organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridines | mdpi.com |
| Palladium Catalyst | 1,2,4-oxadiazol-3-amines, 2-pyridyl triflates | organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridines | nih.gov |
Copper-Catalyzed Oxidative Coupling Reactions
Copper-catalyzed reactions are widely employed for constructing the organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine skeleton, often involving oxidative N-N bond formation. A common approach is the copper-catalyzed intermolecular reaction of 2-aminopyridines with nitriles. rsc.org This method can proceed through sequential N-C and N-N bond-forming oxidative coupling reactions under an air atmosphere, using readily available and inexpensive materials. organic-chemistry.org
Another significant strategy is the oxidative cyclization of 2-pyridine ketone hydrazones. A highly efficient method utilizes a recyclable heterogeneous copper(II) catalyst anchored on mesoporous silica (MCM-41). This reaction proceeds at room temperature with air as the oxidant, producing water as the only byproduct and allowing the catalyst to be reused multiple times with minimal loss of activity. organic-chemistry.org The reaction mechanism is believed to involve the copper-mediated formation of a diazo intermediate, which then cyclizes to yield the triazolopyridine product. organic-chemistry.org Copper catalysis is also effective for the direct C-H alkylation of N-iminopyridinium ylides via cross-coupling with N-tosylhydrazones, using simple copper iodide (CuI) as the catalyst under mild conditions. researchgate.net
Table 2: Overview of Copper-Catalyzed Syntheses
| Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|
| CuBr | 2-Aminopyridines and nitriles | Intermolecular oxidative coupling | rsc.org |
| MCM-41-2N-Cu(OAc)₂ | 2-Pyridine ketone hydrazones | Heterogeneous, recyclable catalyst, air as oxidant | organic-chemistry.org |
Nickel-Catalyzed C-H Functionalization and Alkenylation
Nickel catalysis has emerged as a powerful method for the direct functionalization of C-H bonds, which is an atom-economical approach to modifying heterocyclic cores. cell.com Specifically for triazolopyridines, a regioselective nickel-catalyzed alkenylation of the C7–H bond has been developed. acs.orgnih.gov This strategy provides access to 2,6-disubstituted pyridines after the N₂ fragment of the triazole ring is removed under acidic or oxidative conditions. acs.orgnih.gov
The broader field of nickel-catalyzed C-H activation has grown significantly due to nickel's abundance, low cost, and unique catalytic properties compared to precious metals like palladium. cell.commdpi.com For pyridine-based systems, achieving regioselectivity can be challenging. However, the use of Ni/Lewis acid cooperative catalytic systems allows for selective functionalization at positions other than the typically more reactive C2 position. cell.com These advances highlight the potential for creating diverse 7-substituted- organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine derivatives.
Table 3: Nickel-Catalyzed C-H Functionalization of Triazolopyridines
| Reaction Type | Catalyst System | Position Functionalized | Subsequent Transformation | Reference |
|---|
Metal-Free Oxidative N-N Bond Formation Strategies
To circumvent the use of transition metals, several metal-free strategies have been developed that rely on oxidative N-N bond formation. These methods often offer advantages in terms of cost, toxicity, and environmental impact. organic-chemistry.orgrsc.org
Hypervalent Iodine Reagent Mediated Annulations (e.g., PIFA)
Hypervalent iodine reagents are known for their strong oxidizing power, low toxicity, and environmental friendliness, making them excellent alternatives to heavy metal oxidants. organic-chemistry.orgnih.gov A prominent example is the use of phenyliodine bis(trifluoroacetate) (PIFA) to mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.orgacs.org This reaction constructs the 1,2,4-triazolo[1,5-a]pyridine skeleton through a direct oxidative N-N bond formation, achieving high yields in short reaction times under mild conditions. organic-chemistry.orgorganic-chemistry.orgacs.org The choice of solvent can be critical, with hexafluoroisopropanol (HFIP) often providing optimal results. organic-chemistry.org This methodology represents a convenient and efficient metal-free route to this important heterocyclic system. acs.org
Table 4: PIFA-Mediated Synthesis of organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridines
| Reagent | Substrate | Key Features | Reference |
|---|
Halogen-Mediated Oxidations (e.g., I₂/KI System)
An environmentally benign synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved using an iodine/potassium iodide (I₂/KI) system. organic-chemistry.org This method facilitates oxidative N-N bond formation from readily available N-aryl amidines. The reaction is efficient and scalable, providing a practical alternative to metal-catalyzed processes. organic-chemistry.org This approach is part of a broader category of halogen-mediated oxidations that offer mild and effective pathways for the synthesis of fused N-heterocycles.
Chloramine-T Promoted Reactions
Chloramine-T, an inexpensive and low-toxicity oxidizing agent, can efficiently promote the synthesis of 1,5-fused 1,2,4-triazoles from N-arylamidines. organic-chemistry.orgwikipedia.org The reaction proceeds through a direct metal-free oxidative N-N bond formation. organic-chemistry.org Notable advantages of this protocol include its mild conditions and short reaction times. organic-chemistry.org Chloramine-T acts as a source of electrophilic chlorine and is a versatile reagent in organic synthesis, capable of facilitating various molecular transformations. wikipedia.orgresearchgate.net In the context of triazolopyridine synthesis, after the initial formation of the heterocyclic ring, chloramine-T can be added to the reaction mixture to facilitate further steps. researchgate.net
Table 5: Metal-Free Oxidative N-N Bond Formation
| Reagent/System | Substrate | Reaction Type | Reference |
|---|---|---|---|
| I₂/KI | N-aryl amidines | Halogen-mediated oxidative N-N bond formation | organic-chemistry.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines. rsisinternational.org This technology offers significant advantages over conventional heating methods, such as spectacular decreases in reaction time, cleaner product formation, and improved conversions. rsisinternational.org
A facile and effective microwave-assisted assembly of various substituted mono- and bis- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines has been developed using readily available 1-amino-2-imino-pyridines. nih.gov This protocol allows for the use of a broad range of carboxylic acids, aldehydes, phenyl isothiocyanate, glyoxalic acid, and acrylonitriles to generate the corresponding derivatives. nih.gov The reactions proceed rapidly and in high yields, often without the need for column chromatography or tedious work-up procedures. nih.gov For instance, the synthesis of 2-Methyl-7-phenyl mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine-8-carbonitrile (5a) was achieved in 92% yield. nih.gov
Another efficient method involves the reaction of 5-(methylthio)-2H-1,2,4-triazol-3-amine with a 1,3-dione and an appropriate aromatic aldehyde in ethanol under microwave irradiation at 120 °C for 10-15 minutes. rsisinternational.org This approach has been used to synthesize several new series of 1,2,4-triazolo[1,5-a]pyrimidines. rsisinternational.org
Furthermore, a catalyst-free, additive-free synthesis of mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines has been established under microwave conditions. mdpi.comresearchgate.net This tandem reaction utilizes enaminonitriles and benzohydrazides to produce the target compounds in short reaction times and good-to-excellent yields. mdpi.comresearchgate.net The methodology demonstrates a broad substrate scope and good functional group tolerance. mdpi.com The use of microwave irradiation in the absence of a catalyst for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide has also been reported, highlighting the simplicity and efficiency of this approach. organic-chemistry.org Optimization of such a reaction showed the best yield (74%) was achieved using 20 equivalents of formamide at 160°C for 10 minutes. organic-chemistry.org
The following table summarizes representative examples of 7-substituted- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives synthesized using microwave-assisted protocols.
| Compound ID | R Group (at position 2) | R' Group (at position 7) | Yield (%) | Melting Point (°C) | Reference |
| 5a | -CH₃ | -C₆H₅ | 92% | 155-156 | nih.gov |
| 5b | -CH₃ | -C₆H₄Cl | 87% | 225-226 | nih.gov |
| 5c | -CH₂Cl | -C₆H₄Cl | 91% | 179-180 | nih.gov |
| 5e | -CH₂CN | -C₆H₄Cl | 97% | 229-230 | nih.gov |
Green Chemistry Approaches in 7-Methyl-mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines, aiming to create more environmentally benign processes. A key development is the use of catalyst-free and additive-free methods, which minimize waste and avoid the use of potentially toxic or expensive catalysts. mdpi.com
Solvent-free reactions represent another important green strategy. researchgate.net The synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] mdpi.comnih.govresearchgate.nettriazoles via microwave irradiation under solvent-free conditions was found to be 36–72 times faster and resulted in significantly higher yields than conventional heating methods. rsc.org Other approaches focus on avoiding hazardous reagents. For instance, an I₂/KI-mediated oxidative N-N bond formation provides an environmentally benign synthesis of various 1,5-fused 1,2,4-triazoles from readily available N-aryl amidines in a scalable fashion. organic-chemistry.org Similarly, a metal-free synthesis using chloramine-T as a promoter for oxidative N-N bond formation offers advantages due to its mild conditions and short reaction times. organic-chemistry.org
These green methodologies align with the increasing demand for sustainable chemical production in the pharmaceutical and materials science industries. mdpi.com
Regioselective Synthesis of 7-Methyl-mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine Analogues
Regioselectivity is a critical aspect of synthesizing substituted heterocyclic compounds, as the position of functional groups dictates the molecule's chemical and biological properties. In the context of the mdpi.comnih.govresearchgate.nettriazolo[1,5-a] fused ring system, controlling the placement of substituents, such as a methyl group at the 7-position, is essential.
The traditional synthesis of related fused heterocycles like pyrazolo[1,5-a]pyridines often suffers from a lack of regiocontrol, leading to mixtures of regioisomers when using asymmetric precursors. sci-hub.se This challenge has prompted the development of new methods to ensure the selective formation of one isomer over another. sci-hub.se
For the closely related mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, facile and efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino derivatives. nih.gov These methods rely on the reaction of 3,5-diamino-1,2,4-triazole with either variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones, respectively, demonstrating excellent yield and regioselectivity. nih.gov
A strategy developed for pyrazolo[1,5-a]pyridines that offers reliable regiocontrol utilizes 2-methylketopyridines to construct two-substituted analogues regioselectively. sci-hub.se Another approach for mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines involves the condensation of aminopyridines with DMF-DMA, followed by treatment with hydroxylamine-O-sulfonic acid. sci-hub.se These examples from related fused pyridine systems illustrate the types of strategies that can be employed to achieve regiocontrol in the synthesis of specific analogues like 7-Methyl- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine.
Scale-Up Synthesis Considerations formdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridines
The transition from laboratory-scale synthesis to large-scale production is a critical step in the practical application of chemical compounds. For mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines, methodologies that are efficient, cost-effective, and scalable are highly desirable.
The catalyst-free, microwave-assisted synthesis from enaminonitriles and benzohydrazides has demonstrated its synthetic utility in a scale-up reaction, indicating its potential for larger-scale production. mdpi.com This method's advantages, such as being additive-free and having a short reaction time, are beneficial for industrial applications. mdpi.com
Another scalable method involves an I₂/KI-mediated oxidative N-N bond formation. This reaction is noted for its efficiency in an "efficient and scalable fashion," making it suitable for producing larger quantities of 1,2,4-triazolo[1,5-a]pyridines and other 1,5-fused 1,2,4-triazoles. organic-chemistry.org The use of readily available starting materials and inexpensive reagents like iodine and potassium iodide further enhances its industrial feasibility. organic-chemistry.org The practicality of a synthetic process is also demonstrated by its ability to be performed on a gram scale, a feature that has been validated for certain modern synthetic routes to these heterocycles. researchgate.net
Reactivity and Derivatization Strategies of the 7 Methyl 1 2 3 Triazolo 1,5 a Pyridine Scaffold
Functionalization Reactions at Various Positions (e.g., C-3, C-7)
The functionalization of the 7-methyl- researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold can be targeted at several positions, with the C-3 and C-7 positions being of particular interest for introducing molecular diversity.
The C-7 position, bearing the methyl group, is part of the pyridine (B92270) ring. The protons of this methyl group can be acidic and may be susceptible to deprotonation followed by reaction with electrophiles, although this is less commonly reported. More significantly, the pyridine ring itself can undergo electrophilic substitution, though it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of activating or directing groups can facilitate such reactions. For the related pyrazolo[1,5-a]pyrazine (B3255129) scaffold, calculations have shown that the C-7 position is the most acidic C-H group, making it a prime site for functionalization via deprotonation or C-H activation methods. mdpi.com This suggests that the C-7 position on the pyridine ring of the 7-methyl- researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold is a viable point for modification.
Functionalization at the C-3 position on the triazole ring is also a key strategy. For the isomeric researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine system, chlorination at the C-3 position has been documented, indicating that the triazole ring can be halogenated, providing a handle for further derivatization, such as cross-coupling reactions. capes.gov.br Synthesis of various researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines often involves the cyclization of N-(pyrid-2-yl)formamidoximes, which can be designed to introduce substituents at various positions on both rings. organic-chemistry.org
Cross-Coupling Reactions for Peripheral Modifications (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral modification of the 7-methyl- researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold, allowing for the formation of carbon-carbon bonds under mild conditions. researchgate.net The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide or triflate, is particularly noteworthy. nih.gov This reaction is widely used in the synthesis of biaryl compounds and other conjugated systems. researchgate.netnih.gov
Research has demonstrated the successful application of the Suzuki-Miyaura reaction on the researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine core. For instance, a 7-(4-bromophenyl)-substituted derivative was efficiently coupled with 4-methoxyphenylboronic acid. researchgate.net This highlights the utility of having a halogen atom on the scaffold, which can be introduced at various positions to serve as a handle for such modifications. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. researchgate.net
Table 1: Example of Suzuki-Miyaura Coupling on a researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine Derivative
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 7-(4-bromophenyl)-2-(4-methoxyphenyl)- researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol | 80 °C | Not specified | researchgate.net |
Introduction of Diverse Chemical Moieties
The versatility of the 7-methyl- researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold is further demonstrated by the wide array of chemical moieties that can be introduced onto its core structure. These modifications are crucial for tuning the physicochemical and pharmacological properties of the resulting molecules.
Various functional groups have been successfully incorporated, including:
Aryl and Heteroaryl Groups: As demonstrated by the Suzuki-Miyaura coupling, a variety of substituted phenyl and other heteroaryl rings can be attached to the scaffold. researchgate.net
Amine Moieties: The introduction of amine groups, including substituted anilines and alkylamines, is a common strategy. For example, in the development of anticancer agents, a 2,2,2-trifluoroethylamino group was incorporated at the 5-position of a related researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyrimidine scaffold. acs.org
Alkoxy and Thioether Groups: Alcohols and thiols can be used to introduce alkoxy and thioether linkages, respectively. acs.org
Amide and Piperidine (B6355638) Moieties: In the development of RORγt inverse agonists, amide functionalities and piperidine rings have been successfully introduced to the researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine core.
Halogens: Halogenation of the scaffold provides a versatile handle for subsequent cross-coupling reactions and other transformations. capes.gov.br
The synthesis of these derivatives often relies on multi-component reactions, such as the Biginelli-like heterocyclization, which allows for the rapid assembly of a library of compounds with diverse functionalities. mdpi.comrsc.org
Denitrogenative Transformations Leading to Pyridine Derivatives
A more relevant transformation in this context is the Dimroth rearrangement. This is an isomerization reaction where the isomeric researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines, upon heating or under acidic or basic conditions, rearrange to form the thermodynamically more stable researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines. researchgate.netnih.gov This rearrangement involves the cleavage of the N1-C8a bond and the formation of a new bond between N4 and C5, effectively rearranging the triazole ring in the fused system, but without the loss of nitrogen. The presence of electron-withdrawing groups, such as nitro groups, on the pyridine ring can facilitate this rearrangement to such an extent that the [4,3-a] isomer may not be isolable. researchgate.net
Late-Stage Functionalization Techniques
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This is a highly valuable strategy in drug discovery as it allows for the rapid diversification of lead compounds. For the 7-methyl- researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold and related aza-heterocycles, modern LSF techniques are increasingly being applied. researchgate.netrsc.org
One of the most powerful LSF methods is C-H activation. This approach allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized substrates. For azaindoles, which are structurally similar to triazolopyridines, late transition metal catalysts have been successfully employed for C-H or C-X bond activation. researchgate.net A catalyst-free, microwave-mediated synthesis of researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines has been developed that also demonstrates the potential for late-stage functionalization of the resulting products. researchgate.netmdpi.com
Skeletal remodeling is another innovative LSF strategy. This involves the transformation of the core heterocyclic scaffold itself. For instance, a biomimetic strategy has been developed for the skeletal remodeling of azaindoles into substituted meta-aminobiaryl scaffolds. researchgate.net Such advanced techniques open up new avenues for creating novel derivatives of the 7-methyl- researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold that would be difficult to access through traditional synthetic routes.
Spectroscopic Characterization Techniques for 7 Methyl 1 2 3 Triazolo 1,5 a Pyridine Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 7-Methyl- mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine, both ¹H and ¹³C NMR are critical for confirming the connectivity of the fused ring system and the position of the methyl substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. While a specific IR spectrum for 7-Methyl- mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine is not documented in the available literature, characteristic absorption bands for the mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine system can be predicted. These would include C-H stretching vibrations for the aromatic protons and the methyl group, C=C and C=N stretching vibrations within the fused aromatic rings, and various fingerprint region absorptions characteristic of the heterocyclic core. For instance, related triazolopyridine derivatives show characteristic bands for the double triazolopyridine rings. nih.gov
Mass Spectrometry (MS) for Molecular Weight Validation
Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For 7-Methyl- mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine (C₇H₇N₃), the expected exact mass would be approximately 133.0639 g/mol . While specific experimental mass spectrometry data for this compound is not found in the reviewed literature, HRMS data for closely related, substituted mdpi.comnih.govnih.govtriazolo[1,5-a]pyridines have been reported, confirming the utility of this technique for validating the molecular formula of such compounds. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for the specific compound 7-Methyl- mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine in the Cambridge Structural Database or other surveyed resources. However, X-ray crystallographic studies have been conducted on more complex derivatives containing the mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine core, which have been crucial in understanding their three-dimensional structure and intermolecular interactions in the solid state. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Property Assessment
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is used to assess its optical properties. Specific UV-Vis absorption data for 7-Methyl- mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine is not available in the reviewed scientific literature. Generally, triazolopyridine derivatives exhibit absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the substitution pattern on the heterocyclic rings. Studies on related triazolopyridines indicate that they typically show complex spectral patterns with multiple absorption bands. nih.gov
Computational Studies and Theoretical Analysis of 7 Methyl 1 2 3 Triazolo 1,5 a Pyridine
Density Functional Theory (DFT) Calculations
Detailed DFT calculations encompassing molecular geometry optimization, electronic structure analysis, and spectroscopic prediction for 7-Methyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine have not been published.
Molecular Geometry Optimization
Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) from DFT calculations for 7-Methyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine are not available in the reviewed literature.
Electronic Structure and Molecular Orbital Analysis
Information regarding the electronic properties, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken population analysis for 7-Methyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine, has not been found.
Spectroscopic Data Prediction (e.g., UV-Vis, IR, NMR)
Theoretically predicted UV-Vis, IR, and NMR spectra for 7-Methyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine derived from TD-DFT or GIAO methods are not documented in the available literature.
Comparison of Theoretical Predictions with Experimental Data
A direct comparison between theoretically calculated spectroscopic or structural data and experimental results for 7-Methyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine could not be compiled, as the foundational theoretical data is unavailable.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are typically conducted on a series of related compounds to correlate their structural features with biological activity.
Development of QSAR Models for Biological Activity Prediction
No published QSAR models specifically developed for or including 7-Methyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine to predict biological activity were identified. While QSAR studies exist for related heterocyclic systems like pyrazolo nih.govresearchgate.netmdpi.comtriazolopyrimidines and 1,2,4-triazolo[1,5-a]pyrimidines, these models are not transferable to the title compound. mdpi.com
Machine Learning Algorithms in QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds. In the study of related heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines, various machine learning algorithms have been employed to build robust predictive models. mdpi.com
One such study on 125 analogs of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine from the ChEMBL database utilized six different machine learning algorithms to model their inhibitory activity against Plasmodium falciparum. mdpi.com The algorithms included k-Nearest Neighbors (kNN), Support Vector Regression (SVR), and Random Forest Regressor (RFR). mdpi.com The performance of these models was evaluated using metrics like Mean Squared Error (MSE), coefficient of determination (R²), Mean Absolute Error (MAE), and Root Mean Squared Error (RMSE). mdpi.com
The SVR model, a non-linear algorithm, proved to be particularly effective for this class of compounds, which have diverse and complex structures. mdpi.com The results from five-fold cross-validation highlighted the strong robustness and reliability of the SVR, kNN, and RFR algorithms in predicting the pIC₅₀ values. mdpi.com These findings underscore the utility of machine learning in navigating the complex chemical space of triazolo-fused heterocycles to guide the development of new therapeutic agents. mdpi.com
Table 1: Performance of Machine Learning Models in QSAR Study of Triazolopyrimidine Analogs mdpi.com Data based on a study of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs.
| Algorithm | MSE | R² | MAE | RMSE |
|---|---|---|---|---|
| Support Vector Regression (SVR) | 0.33 | 0.67 | 0.46 | 0.57 |
| k-Nearest Neighbors (kNN) | 0.46 | 0.54 | 0.54 | 0.68 |
| Random Forest Regressor (RFR) | 0.43 | 0.58 | 0.51 | 0.66 |
Analysis of Molecular Descriptors (2D and 3D)
Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are the foundation of QSAR models. For the related 1,2,4-triazolo[1,5-a]pyrimidine analogs, a comprehensive set of 306 molecular descriptors were initially calculated to capture a wide range of structural attributes. mdpi.com
Recursive feature elimination was used to select the most significant descriptors that contribute to the antimalarial activity. mdpi.com This process identified that structural attributes such as the principal moment of inertia ratio and capacity factor were important for the biological activity of these compounds. mdpi.com For other related pyridine (B92270) derivatives, electronic parameters derived from HOMO-LUMO orbital energies, obtained through Density Functional Theory (DFT) calculations, have also been utilized to understand their reactivity and stability. rsc.org The analysis of 2D descriptors like molecular weight and topological polar surface area, alongside 3D descriptors like molecular shape and volume, provides a holistic view of the molecule, which is crucial for predicting its behavior in biological systems. nih.govnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is widely applied to derivatives of the acs.orgnih.govmdpi.comtriazolo[1,5-a]pyridine scaffold to understand their mechanism of action. mdpi.comresearchgate.net For instance, derivatives have been docked against various antimicrobial target proteins, revealing significant binding energies that indicate effective interaction with the active sites. mdpi.comresearchgate.net
Molecular dynamics (MD) simulations provide further insight by simulating the movement of the ligand-protein complex over time, confirming the stability of the docked pose. nih.gov In studies of related acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidin-7-one compounds as potential SARS-CoV-2 main protease (Mpro) inhibitors, MD simulations showed that lead compounds formed stable complexes with the enzyme, as evidenced by stable root mean square deviation (RMSD) values of less than 0.23 nm. nih.gov
Ligand-Target Binding Mode Analysis
A detailed analysis of the binding mode is critical for structure-based drug design. For AZD7648, a potent DNA-Dependent Protein Kinase (DNA-PK) inhibitor containing the 7-methyl acs.orgnih.govmdpi.comtriazolo[1,5-a]pyridin-6-yl)amino moiety, computational modeling revealed key interactions within the DNA-PKcs active site. acs.orgsci-hub.seresearchgate.net The ortho-methyl group on the aniline (B41778) linker was found to make a significant lipophilic interaction in a hydrophobic pocket formed by the amino acid residues Tyr3791, Leu3806, and Ile3940. sci-hub.se This interaction was proposed to confer a beneficial conformation, leading to a striking increase in potency. sci-hub.se
In a separate study on acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidin-7-one compounds, molecular docking showed that potent inhibitors effectively interacted with crucial active site residues (His41, Cys145, and Glu166) of the SARS-CoV-2 Mpro enzyme. nih.gov Such detailed binding analyses are instrumental in optimizing lead compounds to enhance their affinity and selectivity.
Homology Modeling for Target Protein Structures
When an experimental crystal structure of a target protein is unavailable, homology modeling is used to generate a 3D model based on the known structure of a related homologous protein. This approach was instrumental in the discovery of AZD7648. acs.orgsci-hub.seresearchgate.netnih.gov A homology model of the DNA-PKcs kinase domain was constructed to guide the optimization of the inhibitor series. acs.orgsci-hub.se For example, the homology model predicted that a para-methoxy group on an aniline ring would bind near several polar groups, including Lys3753, which could be reached with a hydrogen bond. acs.orgsci-hub.se This insight led to the exploration of alternative groups, like the triazolopyridine moiety, that could mimic this interaction and improve the compound's properties. sci-hub.se
Prediction of Pharmacokinetic Properties (ADME) through Computational Methods
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for its development as a drug. Computational methods are frequently used for early-stage ADME profiling. For derivatives of acs.orgnih.govmdpi.comtriazolo[1,5-a]pyridine, in silico tools have been used to predict a range of pharmacokinetic properties. nih.gov
Studies on related triazolopyrimidine compounds predicted high gastrointestinal absorption and low permeation of the blood-brain barrier. nih.gov For a series of acs.orgnih.govmdpi.comtriazolo[1,5-a]pyridine derivatives developed as RORγt inverse agonists, computational and in vitro ADME profiles were established. nih.gov These profiles included key parameters such as metabolic stability in human and mouse liver microsomes, plasma protein binding, and aqueous solubility. nih.gov Optimization efforts led to compound 5a , which exhibited a favorable pharmacokinetic profile. nih.gov Similarly, the development of AZD7648 involved co-optimization of permeability and metabolic stability, resulting in a compound with no significant off-target activity or drug-drug interaction risks via CYP enzymes. sci-hub.senih.gov
Table 2: In Vitro ADME Profiles of Selected acs.orgnih.govmdpi.comTriazolo[1,5-a]pyridine Derivatives nih.gov Data from a study on RORγt inverse agonists.
| Compound | Metabolic Stability (Human Liver Microsome, CLint, μL/min/mg) | Plasma Protein Binding (Human, % unbound) | Aqueous Solubility (pH 6.8, μg/mL) |
|---|---|---|---|
| 1 | 112 | 0.5 | 1 |
| 3a | 126 | 0.7 | 2 |
| 4f | 126 | 1.3 | 1 |
| 5a | 82 | 1.0 | 1 |
Energy Exchange and Thermodynamic Parameter Analysis
The analysis of thermodynamic parameters provides a quantitative measure of the binding affinity between a ligand and its target. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is a common computational approach to calculate the binding free energy of a ligand-protein complex. nih.gov
This method was applied to study the interaction of acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidin-7-one inhibitors with the SARS-CoV-2 Mpro. nih.gov The calculations revealed thermodynamically stable binding energies, with the top lead compounds exhibiting values of -129.266 ± 2.428 kJ/mol and -116.478 ± 3.502 kJ/mol. nih.gov These energies are computed from the sum of van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. nih.gov Such analyses are crucial for confirming the stability of the binding observed in docking and dynamics simulations and for comparing the binding efficiencies of different compounds in a series.
Structure Activity Relationship Sar Elucidation of 7 Methyl 1 2 3 Triazolo 1,5 a Pyridine Derivatives
Impact of Substituent Modifications on Biological Activity
Structure-activity relationship (SAR) studies have demonstrated that modifications to substituents at various positions of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine and related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine cores can dramatically influence biological activity.
In a series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-based anticancer agents, the substituents at the C2 and C7 positions were found to be critical for potency. mdpi.com For instance, introducing various substituted anilines at the C7 position and a furan-containing side chain at the C2 position led to compounds with significant anti-tumor activity. mdpi.com The data revealed that electron-withdrawing groups on the C7-aniline ring, such as 4-fluoro-3-(trifluoromethyl)phenyl, conferred potent activity. mdpi.com Furthermore, modifications to a terminal amine on the C2 side chain showed that piperidinyl and pyrrolidinyl groups were more favorable for activity than morpholino or 4-methylpiperazinyl groups. mdpi.com Compound 19 from this series, featuring a 4-fluoro-3-(trifluoromethyl)phenylamino group at C7 and a piperidinyl group on the side chain, showed potent activity against the Bel-7402 and HT-1080 cancer cell lines with IC₅₀ values of 12.3 µM and 6.1 µM, respectively. mdpi.com
In the development of antibacterial agents against Enterococcus faecium, SAR exploration of the related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold highlighted the importance of a substituted phenyl ring. nih.gov The addition of a substituent on the phenyl ring was found to be necessary for activity, with potency correlating with the size of the lipophilic group at the para-position. nih.gov For example, derivatives with a 4-isopropylphenyl group showed strong activity, whereas the unsubstituted phenyl analog was inactive. nih.gov
Similarly, in the pursuit of RORγt inverse agonists, modifications to the nih.govnih.govnih.govtriazolo[1,5-a]pyridine core were crucial for maintaining activity. nih.gov Structure–activity relationship studies on a lead compound led to the development of a novel analog, 5a , which exhibited strong RORγt inhibitory activity and a favorable pharmacokinetic profile. nih.gov
| Compound | R Group (at C7) | Terminal Amine (on C2 side chain) | IC₅₀ (µM) vs. HT-1080 |
|---|---|---|---|
| 6 | Phenyl | Piperidinyl | > 50 |
| 7 | Phenyl | Morpholinyl | > 50 |
| 8 | Phenyl | 4-Methylpiperazinyl | > 50 |
| 9 | Phenyl | Dimethylamino | > 50 |
| 13 | 3-Fluorophenyl | 4-Methylpiperazinyl | 25.4 |
| 15 | 4-Fluoro-3-(trifluoromethyl)phenyl | Morpholinyl | 15.6 |
| 18 | 4-Fluoro-3-(trifluoromethyl)phenyl | 4-Methylpiperazinyl | 13.8 |
| 19 | 4-Fluoro-3-(trifluoromethyl)phenyl | Piperidinyl | 6.1 |
Positional Isomerism and Activity Profile
The specific arrangement of nitrogen atoms in the heterocyclic core, known as positional isomerism, is a critical determinant of the biological activity of triazolopyridine derivatives. Swapping the positions of nitrogen atoms can significantly alter the molecule's electronic properties and its ability to interact with biological targets.
A clear example of this was demonstrated in the development of RORγt inverse agonists, where two isomeric triazolopyridine scaffolds were compared. nih.gov The nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivative 3a retained excellent inhibitory activity (IC₅₀ = 41 nM), comparable to the parent compound. nih.gov In contrast, the isomeric nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivative 2a displayed significantly reduced activity (IC₅₀ = 590 nM). nih.gov This highlights that the nitrogen atom arrangement in the nih.govnih.govnih.govtriazolo[1,5-a]pyridine ring was better tolerated for inhibiting the transcriptional activity of RORγt. nih.gov
Another study exploring inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) involved the bioisosteric replacement of a parent triazolopyrimidine core with a nih.govnih.govnih.govtriazolo[1,5-a]pyridine core (compound 7 ). nih.gov This change, which alters the core ring structure, resulted in a 100-fold reduction in binding affinity, demonstrating the pivotal role of a specific nitrogen atom (N5 in the pyrimidine (B1678525) ring) for the observed activity. nih.gov
| Compound | Scaffold | RORγt Reporter Gene Assay IC₅₀ (nM) |
|---|---|---|
| 2a | nih.govnih.govnih.govtriazolo[4,3-a]pyridine | 590 |
| 3a | nih.govnih.govnih.govtriazolo[1,5-a]pyridine | 41 |
Bioisosteric Replacements within thenih.govnih.govnih.govTriazolo[1,5-a]pyridine Scaffold
Bioisosteric replacement is a key strategy in medicinal chemistry where a part of a molecule is substituted by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. encyclopedia.pub The nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold and its close analog, nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, are highly versatile in this regard, having been successfully used as bioisosteres for several important biological motifs. nih.gov
The nih.govnih.govnih.govtriazolo[1,5-a]pyridine ring system is isoelectronic with the purine (B94841) heterocycle. nih.gov This structural and electronic mimicry allows it to act as a purine surrogate, enabling it to interact with a wide range of biological targets that normally bind purines like adenine (B156593) or guanine, such as kinases and metabolic enzymes. nih.govmdpi.com
This principle has been applied in the design of xanthine (B1682287) oxidase (XO) inhibitors for the treatment of gout. nih.gov By using the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold as a purine analogue, researchers developed a series of potent XO inhibitors, with the most active compound being 23 times more potent than the drug allopurinol. nih.gov Similarly, the development of DNA-dependent protein kinase (DNA-PK) inhibitors utilized a 7-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine moiety as a key recognition element, which binds in the ATP-binding pocket of the enzyme. researchgate.net
Depending on the substitution pattern, the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine ring, a close analog of the triazolopyridine scaffold, has been described as a potential bioisostere of the carboxylic acid functional group. nih.gov This allows the scaffold to mimic the acidic properties and hydrogen bonding patterns of a carboxylate, which can be advantageous for improving cell permeability and other drug-like properties compared to a molecule containing a true carboxylic acid.
One of the most significant applications of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold is as a mimic of N-acetylated lysine (B10760008) (Kac). nih.gov This ability allows derivatives to function as potent inhibitors of bromodomains, which are epigenetic "reader" proteins that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins. nih.govnih.gov
Inhibitors containing this scaffold target the central Kac binding cavity of bromodomains, such as those in the Bromodomain and Extra-Terminal (BET) family proteins (e.g., BRD4). researchgate.netresearchgate.net Docking studies and crystal structures have shown that the triazole portion of the scaffold effectively mimics the acetyl group of lysine, forming a crucial hydrogen bond with a highly conserved asparagine residue (Asn140 in BRD4) within the binding pocket. researchgate.netnih.gov This interaction is fundamental to the inhibitory activity. For example, the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivative WS-722 was found to inhibit BRD4 by occupying this central cavity. researchgate.netresearchgate.net
| Target | IC₅₀ (µM) |
|---|---|
| BRD2 (BD1) | < 5 |
| BRD3 (BD1) | < 5 |
| BRD4 (BD1) | < 5 |
| BRD2 (BD2) | < 5 |
| BRD3 (BD2) | < 5 |
| BRD4 (BD2) | < 5 |
"Magic Methyl" Effects in SAR Studies
The "magic methyl" effect in medicinal chemistry refers to the phenomenon where the addition of a single methyl group to a lead compound results in a disproportionately large and often unexpected increase in biological potency or other desirable properties. nih.gov This effect has been observed in SAR studies of 7-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives.
In the development of DNA-PK inhibitors, the introduction of a methyl group at the C7 position of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine ring provided a striking example of this effect. researchgate.net The compound without the methyl group (12 ) was compared to its C7-methylated counterpart (14 ). researchgate.net The addition of this single methyl group resulted in a greater than 10-fold increase in biochemical potency against the DNA-PK enzyme. researchgate.net This significant boost in activity, achieved while maintaining or reducing lipophilicity, was described by the researchers as a "magic methyl" effect. researchgate.net Modeling studies suggested this methyl group occupies a favorable pocket, contributing to the enhanced binding affinity. researchgate.net
| Compound | Structure Detail | DNA-PK pIC₅₀ |
|---|---|---|
| 12 | Unsubstituted triazolopyridine | 6.8 |
| 14 | 7-Methyl-triazolopyridine | 7.9 |
Influence of Conformational Effects on Activity
The three-dimensional arrangement of a molecule, or its conformation, plays a pivotal role in its interaction with biological targets. For derivatives of 7-Methyl- nih.govnih.govuni.lutriazolo[1,5-a]pyridine, understanding the conformational effects has been crucial in the rational design of potent and selective inhibitors for various therapeutic targets. This section delves into the research findings that elucidate how the spatial orientation of different parts of these molecules influences their biological activity.
The conformation of a molecule dictates how well it can fit into the binding pocket of a target protein. The spatial arrangement of atoms and functional groups determines the potential for forming key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are essential for molecular recognition and biological response. Even subtle changes in conformation can lead to significant differences in binding affinity and, consequently, biological activity.
Conformational Analysis through X-ray Crystallography and Molecular Modeling
A significant breakthrough in understanding the conformational requirements for the activity of nih.govnih.govuni.lutriazolo[1,5-a]pyridine derivatives came from X-ray crystallography studies. For instance, the cocrystal structure of an analog, compound 1a , with the retinoic acid receptor-related orphan nuclear receptor γt (RORγt) ligand-binding domain provided critical insights into the bioactive conformation. nih.gov This structural information revealed the precise orientation of the triazolopyridine core within the binding pocket and highlighted the key interactions responsible for its inhibitory activity. nih.gov
Molecular modeling, often based on crystal structures or homology models of the target protein, has also been an indispensable tool. In the development of DNA-dependent protein kinase (DNA-PK) inhibitors, a homology model of the DNA-PK catalytic subunit was used to predict the binding mode of 7-Methyl- nih.govnih.govuni.lutriazolo[1,5-a]pyridine derivatives. researchgate.net These models allow for the in-silico evaluation of how different substituents and their conformations might affect the binding affinity, guiding the synthesis of more potent analogs. researchgate.net
Impact of Steric Hindrance on Potency
The introduction of substituents onto the nih.govnih.govuni.lutriazolo[1,5-a]pyridine scaffold can have a profound impact on the molecule's preferred conformation and, as a result, its biological activity. Research on RORγt inverse agonists demonstrated that while the unsubstituted nih.govnih.govuni.lutriazolo[1,5-a]pyridine ring was well-tolerated, the addition of a methyl group to the triazolopyridine core led to a decrease in in-vitro activity. nih.gov This was attributed to steric repulsion within the binding pocket of the receptor. nih.gov
X-ray analysis of the binding site indicated that the space around certain positions of the ligand is limited. nih.gov Consequently, bulky substituents that force the molecule into a conformation that clashes with the protein will result in reduced binding affinity and lower potency. This highlights the importance of considering the steric constraints of the target's binding site when designing new derivatives.
| Compound | Substitution on Triazolopyridine Ring | RORγt Reporter Gene Assay IC50 (nM) nih.gov |
| 3a | Unsubstituted | 41 |
| 3b | Methyl-substituted | Lower in-vitro activity |
The "Magic Methyl" Effect: A Case Study in Conformational Influence
A compelling example of the profound influence of conformation on activity is the "magic methyl" effect observed during the optimization of DNA-PK inhibitors. The introduction of a methyl group at the 7-position of the nih.govnih.govuni.lutriazolo[1,5-a]pyridine core in a series of purinone inhibitors led to a greater than 10-fold increase in biochemical potency. researchgate.net
This significant boost in activity was not simply due to the added hydrophobicity of the methyl group. Instead, molecular modeling suggested that the ortho-methyl group forces the triazolopyridine ring to adopt a specific, more favorable conformation for binding. researchgate.net This preferred orientation is thought to enhance key interactions with the protein, leading to a substantial improvement in inhibitory potency. This phenomenon underscores how a single, strategically placed methyl group can lock the molecule into a highly active conformation. researchgate.net
| Compound | DNA-PKcs pIC50 researchgate.net |
| 11 (without ortho-methyl) | <5.0 |
| 12 (with ortho-methyl) | 6.1 |
| 14 (with ortho-methyl) | 7.8 |
Biological Activities and Medicinal Chemistry Applications of 7 Methyl 1 2 3 Triazolo 1,5 a Pyridine Analogues
Anticancer and Antiproliferative Activities
Analogues of 7-methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine have been investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.
DNA-Dependent Protein Kinase (DNA-PK) Inhibition (e.g., AZD7648-related research)
A significant area of research involving the 7-methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine moiety is in the development of DNA-Dependent Protein Kinase (DNA-PK) inhibitors. DNA-PK is a crucial enzyme in the DNA damage response pathway, specifically in the repair of DNA double-strand breaks (DSBs) through non-homologous end joining (NHEJ). nih.govresearchgate.net The inhibition of this pathway can enhance the efficacy of DNA-damaging cancer therapies like radiation and chemotherapy. nih.gov
A notable example is the clinical candidate AZD7648 , which features the 7-methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine core. researchgate.net The discovery of AZD7648 involved the optimization of a purinone-based compound to improve its selectivity and pharmacokinetic properties. nih.gov The 7-methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine group was introduced as a key modification to enhance the molecule's potency and metabolic stability. researchgate.net
AZD7648 is a potent and selective inhibitor of DNA-PK, demonstrating significant activity in both enzymatic and cellular assays. researchgate.net Research has shown that AZD7648 can act as a radiosensitizer, increasing the cytotoxic effects of ionizing radiation on tumor cells. nih.gov Furthermore, it has shown synergistic effects when combined with PARP inhibitors, such as olaparib, leading to tumor regressions in preclinical models. nih.gov
| Compound | Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| AZD7648 | DNA-PK | 0.6 | Enzyme Assay | researchgate.net |
| AZD7648 | p-S2056-DNA-PKcs (cellular) | 4 | Cell-based Assay | researchgate.net |
JAK/HDAC Dual Inhibition
The dual inhibition of Janus kinases (JAK) and histone deacetylases (HDAC) is an emerging strategy in cancer therapy. While research has been conducted on nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine derivatives as dual JAK/HDAC inhibitors, specific studies focusing on the 7-methyl substituted analogues are not extensively reported in the reviewed literature.
One study detailed the design of a series of triazolopyridine-based compounds as dual JAK/HDAC inhibitors. nih.gov The most promising compound from this series, which featured a benzo[d] nih.govnih.govdioxol-5-yl group at the 5-position of the triazolopyridine ring, demonstrated potent inhibition of both JAK1/2 and pan-HDACs, along with significant cytotoxicity against cancer cell lines. nih.gov However, this study did not specifically report on analogues containing a methyl group at the 7-position.
Tubulin Polymerization Modulation and Vinca Binding Inhibition
The modulation of tubulin polymerization is a well-established mechanism for anticancer drugs. However, based on the reviewed scientific literature, there is no specific information available on 7-methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine analogues acting through this mechanism or as Vinca binding inhibitors. Research in this area has predominantly focused on the related nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold, which, while structurally similar, is distinct from the pyridine-based core specified. nih.govresearchgate.netnih.govresearchgate.netcsic.es
Overcoming Multidrug Resistance
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by efflux pumps like P-glycoprotein (ABCB1). While strategies to overcome MDR are of great interest, the scientific literature reviewed does not provide specific examples of 7-methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine analogues being investigated for this purpose. Studies on overcoming MDR have been reported for the nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidin-7-one scaffold, which is a different chemical entity. nih.govnih.gov
Anti-Infective Activities
The nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine core is also a feature in compounds explored for their anti-infective properties.
Antiviral Activity (e.g., Influenza A Virus Polymerase Inhibition)
Analogues of acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine have been investigated as inhibitors of the influenza A virus (IAV) RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral transcription and replication. mdpi.comnih.gov The RdRp is a heterotrimeric complex composed of polymerase acidic protein (PA), and polymerase basic proteins 1 and 2 (PB1 and PB2). mdpi.com Disrupting the interaction between the PA and PB1 subunits is a promising strategy for developing new anti-influenza drugs. mdpi.comnih.gov
In the search for new anti-influenza compounds, the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold has been identified as a suitable framework for developing disruptors of the PA-PB1 interaction. unipd.it Research has led to the synthesis of various analogues, including those with a 7-methyl- acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine core, to understand the structure-activity relationships (SAR) for this class of inhibitors. unipd.itcardiff.ac.uk
One study explored a series of N-(7-Methyl-5-phenyl acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidin-2-yl)benzamide derivatives. cardiff.ac.uk The research aimed to optimize the central core by interchanging the methyl and phenyl groups at different positions of the pyrimidine (B1678525) ring. cardiff.ac.uk
Table 1: Antiviral Activity of selected acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine Analogues This table is interactive. You can sort and filter the data.
| Compound | Structure | Target | Activity | Reference |
|---|---|---|---|---|
| N-(7-Methyl-5-phenyl acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidin-2-yl)benzamide (31) | Influenza A PA-PB1 Interaction | Not specified | cardiff.ac.uk |
Antiparasitic Activity (e.g., Plasmodium falciparum inhibition)
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore with antiprotozoal activity, including against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com The heterocycle of 1,2,4-triazolo[1,5-a]pyrimidine is considered a bioisostere for purine (B94841) scaffolds, which are essential for the parasite. mdpi.com
Quantitative structure-activity relationship (QSAR) studies have been conducted on a series of 1,2,4-triazolo[1,5-a]pyrimidine analogues to understand the molecular features that contribute to their antiplasmodial activity. mdpi.com These studies help in designing more potent compounds against P. falciparum. mdpi.com While specific data on 7-methyl- acs.orgnih.govnih.govtriazolo[1,5-a]pyridine analogues were not the primary focus of the available literature, the broader class of triazolopyrimidines has shown significant promise. For instance, compounds from the Open Source Malaria project's Series 4, which are 1,2,4-triazolo[4,3-a]pyrazines, have demonstrated potent in vitro activity against P. falciparum, believed to be through the dysregulation of PfATP4. beilstein-journals.org
Further research into sulfonamide derivatives of acs.orgnih.govnih.govtriazolo[4,3-a]pyridines has also shown potential antimalarial activity against chloroquine-resistant strains of P. falciparum. semanticscholar.org
Table 2: Antiparasitic Activity of selected Triazolopyrimidine Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Target Organism | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidines | Plasmodium falciparum | Inhibition of parasitic growth | Important scaffold for antimalarial drug design | mdpi.com |
| 1,2,4-Triazolo[4,3-a]pyrazines (OSM Series 4) | P. falciparum | Believed to dysregulate PfATP4 | Potent in vitro activity | beilstein-journals.org |
| acs.orgnih.govnih.govTriazolo[4,3-a]pyridine Sulfonamides | P. falciparum (chloroquine-resistant) | Inhibition of parasite development | Good in vitro antimalarial activity | semanticscholar.org |
Metabolic and Cardiovascular Applications
Analogues of the 7-methyl- patsnap.commdpi.comkjpupi.idtriazolo[1,5-a]pyridine scaffold have been investigated for their potential in treating metabolic and cardiovascular diseases, showing promise in areas such as diabetes management and the treatment of ischemic conditions.
A significant application of this chemical class is in the management of type 2 diabetes mellitus. The inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism, is a validated strategy for controlling postprandial hyperglycemia.
Recent research has identified 6-amino-2,5,7-triaryl- patsnap.commdpi.comkjpupi.idtriazolo[1,5-a]pyridine-8-carbonitriles as a novel and potent scaffold for α-glucosidase inhibition. nih.gov A series of these compounds demonstrated remarkable inhibitory activity, with IC₅₀ values significantly lower than that of the standard drug, acarbose (B1664774). nih.gov The most potent compound from this series, 15j , which features a 4-chlorophenyl group at position 2, a phenyl group at position 5, and a 4-bromophenyl group at position 7, emerged as a highly effective inhibitor. nih.gov It displayed an IC₅₀ value of 6.60 ± 0.09 µM, making it approximately 98 times more potent than acarbose (IC₅₀ = 750.00 ± 0.56 µM). nih.gov The general class of triazolopyrimidines has also been noted for its anti-diabetes activities. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Selected patsnap.commdpi.comkjpupi.idtriazolo[1,5-a]pyridine Analogues
| Compound | Substituents | α-Glucosidase IC₅₀ (µM) |
| 15j | 2-(4-chlorophenyl), 5-phenyl, 7-(4-bromophenyl) | 6.60 ± 0.09 |
| 15a | 2,5,7-triphenyl | 20.10 ± 0.15 |
| 15v | 2-(4-bromophenyl), 5-(4-chlorophenyl), 7-phenyl | 75.63 ± 0.44 |
| Acarbose | Reference Drug | 750.00 ± 0.56 |
Data sourced from Scientific Reports. nih.gov
The patsnap.commdpi.comkjpupi.idtriazolo[1,5-a]pyrimidine scaffold is the core of Trapidil, a drug developed as a vasodilator and anti-platelet agent used in the treatment of ischemic heart disease. patsnap.comdrugbank.comnih.govwikipedia.org Trapidil, chemically known as N,N-diethyl-5-methyl- patsnap.commdpi.comkjpupi.idtriazolo[1,5-a]pyrimidin-7-amine, demonstrates the therapeutic potential of this heterocyclic system in cardiovascular medicine. wikipedia.org
The primary mechanism of Trapidil's vasodilatory action is the inhibition of phosphodiesterase (PDE), particularly the PDE3 isozyme. patsnap.com This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comdrugbank.com Elevated cAMP in vascular smooth muscle cells results in their relaxation and subsequent vasodilation. patsnap.com Furthermore, Trapidil's antiplatelet effects are mediated through the suppression of thromboxane (B8750289) A2 release and antagonism of the platelet-derived growth factor (PDGF). patsnap.comdrugbank.com Studies also suggest that Trapidil can enhance the production of nitric oxide (NO), a key factor in promoting vasodilation and preventing platelet aggregation. patsnap.com
Other Reported Biological Activities (e.g., Antipyretic, Analgesic, Antiasthmatic, Vasodilator)
The versatility of the triazolopyrimidine scaffold is evident from the broad spectrum of biological activities reported for its derivatives. Beyond metabolic and cardiovascular applications, these compounds have been explored for various other therapeutic uses.
The most prominent of these is the vasodilator activity, as exemplified by Trapidil. patsnap.commedchemexpress.com The general class of triazolopyrimidines has also been reported to possess anti-inflammatory, antimicrobial, antiviral, antimalarial, and anticancer properties. nih.govrjpbr.com Certain analogues have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease and for their psychotropic properties. nih.govresearchgate.net
While the broader class of triazolopyrimidines exhibits a wide range of pharmacological effects, specific research detailing the antipyretic, analgesic, or antiasthmatic activities of 7-methyl- patsnap.commdpi.comkjpupi.idtriazolo[1,5-a]pyridine analogues is not extensively covered in the reviewed literature.
Mechanistic Investigations of Biological Action
To better understand the therapeutic potential of 7-methyl- patsnap.commdpi.comkjpupi.idtriazolo[1,5-a]pyridine analogues, researchers have investigated their interactions with specific molecular targets. These studies provide insight into the mechanisms underlying their biological effects.
DNA gyrase is an essential bacterial enzyme that regulates the topological state of DNA and is a well-established target for antibacterial drugs. A series of patsnap.commdpi.comkjpupi.idtriazolo[1,5-a]pyrimidine-based derivatives have been developed as inhibitors of this enzyme.
In one study, compounds 9n and 9o were identified as potent antibacterial agents. mdpi.com These compounds were evaluated for their ability to inhibit E. coli DNA gyrase. The results showed that they had inhibitory activity comparable to the reference drug, ciprofloxacin. mdpi.com Molecular docking studies further illuminated the interaction, revealing that these compounds fit well into the enzyme's active site, forming favorable binding interactions with key amino acid residues necessary for inhibition. mdpi.com This mechanism, which disrupts bacterial DNA replication, ultimately leads to cell death. mdpi.com
Table 2: Antibacterial and DNA Gyrase Inhibitory Activity
| Compound | Organism | MIC (µM) | DNA Gyrase IC₅₀ (µg/mL) |
| 9n | S. aureus | 16 | 0.45 |
| 9o | S. aureus | 17 | 0.48 |
| Ciprofloxacin | S. aureus | 10 | 0.35 |
Data sourced from Molecules. mdpi.com
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. The structural similarity of the patsnap.commdpi.comkjpupi.idtriazolo[1,5-a]pyrimidine scaffold to the purine ring makes it an effective template for designing CDK inhibitors. nih.govnih.gov
A series of patsnap.commdpi.comkjpupi.idtriazolo[1,5-a]pyrimidines were identified as novel and potent inhibitors of human cyclin-dependent kinase 2 (CDK2). patsnap.com Through a process of protein structure-guided design, an example compound was developed that exhibited a CDK2 IC₅₀ of 120 nM. patsnap.com This compound also showed significant selectivity (167-fold) over glycogen (B147801) synthase kinase-3β (GSK-3β). patsnap.com Further research on the related pyrazolo[4,3-e] patsnap.commdpi.comkjpupi.idtriazolo[1,5-c]pyrimidine scaffold yielded compounds with even greater potency. Compound 15 from this series showed the most significant CDK2 inhibitory activity with an IC₅₀ of 0.061 ± 0.003 µM. drugbank.com Molecular docking confirmed that these compounds form essential hydrogen bonds with the Leu83 residue in the CDK2 active site. drugbank.com
Table 3: CDK-2 Inhibitory Activity of Triazolo-pyrimidine Analogues
| Compound Scaffold | Compound ID | CDK-2 IC₅₀ (µM) |
| patsnap.commdpi.comkjpupi.idtriazolo[1,5-a]pyrimidine | Example from study | 0.120 |
| Pyrazolo[4,3-e] patsnap.commdpi.comkjpupi.idtriazolo[1,5-c]pyrimidine | 15 | 0.061 ± 0.003 |
Data sourced from Bioorganic & Medicinal Chemistry Letters and Bioorganic Chemistry. patsnap.comdrugbank.com
Applications in Materials Science
Design of Luminophores
There is no available scientific literature detailing the design or synthesis of luminophores based on the 7-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine structure. Research on related nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine derivatives suggests that the core structure can be a component of fluorescent molecules, but specific data for the 7-methyl variant is absent.
Optoelectronic Applications (e.g., OLEDs)
No published studies were found that investigate the use of 7-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine in optoelectronic applications, including its potential as a material in Organic Light-Emitting Diodes (OLEDs). The electronic properties and performance metrics of this specific compound in such devices have not been reported.
Bioimaging Applications
The potential of 7-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine as a probe or agent for bioimaging has not been explored in any available research. While other heterocyclic compounds are utilized for this purpose, there is no information on the synthesis or evaluation of the 7-methyl derivative for imaging biological systems.
Patent Landscape and Intellectual Property For 1 2 3 Triazolo 1,5 a Pyridine Compounds
Key Patents for 7-Methyl-google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine and its Derivatives
The patent literature reveals significant interest in the google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine core, with a number of key patents claiming derivatives of 7-Methyl- google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine. These patents form the foundation of the intellectual property surrounding this specific chemical entity and its applications.
A notable example is the patent application WO2009047514A1 , which describes a broad class of google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine and google.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine compounds. google.com This patent is significant as it covers compounds that act as inhibitors of AXL receptor tyrosine kinase, a target implicated in cell proliferation and cancer. google.com
Another important area of patenting activity involves the use of these compounds as antibacterial agents. Patent WO2006038116A2 discloses a new class of triazolopyridine derivatives and their application as antimicrobials. google.com
Furthermore, the discovery of derivatives of 7-Methyl- google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine as potent inhibitors of DNA-dependent protein kinase (DNA-PK) has led to significant patentable inventions. A key publication details the discovery of AZD7648, a compound containing the 7-Methyl- google.comresearchgate.netnih.govtriazolo[1,5-a]pyridin-6-yl)amino moiety, highlighting its potential in cancer therapy. researchgate.net
The following table provides a summary of key patents and patent applications related to 7-Methyl- google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine and its derivatives.
| Patent/Application Number | Title | Key Claimed Aspect | Assignee/Applicant |
| WO2009047514A1 | google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine and google.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine compounds and their use | Compounds as AXL receptor tyrosine kinase inhibitors. google.com | Not specified in the provided text |
| WO2006038116A2 | Triazolopyridine derivatives as antibacterial agents | A new class of triazolopyridine derivatives for use as antimicrobials. google.com | Not specified in the provided text |
| Research on AZD7648 | The Discovery of 7-Methyl-2-[(7-methyl google.comresearchgate.netnih.govtriazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor | A potent and selective DNA-PK inhibitor for potential anticancer treatment. researchgate.net | AstraZeneca |
Therapeutic Patent Claims and Use
Patents related to 7-Methyl- google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine and its derivatives predominantly claim their use in treating a range of diseases, with a strong focus on oncology and infectious diseases.
The therapeutic claims are often centered around the modulation of specific biological targets. For instance, the inhibition of AXL receptor tyrosine kinase by compounds claimed in WO2009047514A1 is positioned for the treatment of proliferative conditions, including various forms of cancer such as solid tumors and hematological cancers. google.com
The utility of these compounds as antibacterial agents is another significant area of therapeutic patent claims. WO2006038116A2 specifically claims the use of triazolopyridine derivatives for combating bacterial infections. google.com A study on google.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidines also identified a subset of these compounds with promising antibacterial activity against Enterococcus faecium. nih.gov
Moreover, derivatives of 7-Methyl- google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine have been patented for their role as RORγt inverse agonists, suggesting their potential in treating autoimmune diseases like psoriasis. nih.gov The inhibition of DNA-PK by compounds like AZD7648, which incorporates a 7-Methyl- google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine moiety, represents a key therapeutic strategy for enhancing the efficacy of cancer treatments that induce DNA double-strand breaks. researchgate.net
The table below details the therapeutic applications claimed in various patents and research.
| Target/Mechanism | Therapeutic Area | Claimed Use | Relevant Patent/Publication |
| AXL Receptor Tyrosine Kinase Inhibition | Oncology | Treatment of proliferative conditions, including solid and liquid tumors. google.com | WO2009047514A1 |
| Antibacterial Activity | Infectious Diseases | Treatment of bacterial infections. google.com | WO2006038116A2 |
| RORγt Inverse Agonism | Autoimmune Diseases | Treatment of conditions like psoriasis. nih.gov | Discovery of google.comresearchgate.netnih.govTriazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists |
| DNA-PK Inhibition | Oncology | Potentiation of cancer therapies that induce DNA damage. researchgate.net | The Discovery of AZD7648 |
| Influenza A Virus Polymerase Inhibition | Infectious Diseases | Targeting the PA-PB1 interface of the influenza A virus polymerase. nih.gov | Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds |
Synthetic Method Patent Claims
Patents in this field not only cover the final compounds and their uses but also the methods for their synthesis. These claims are crucial for protecting the intellectual property associated with the manufacturing of these valuable molecules.
A variety of synthetic strategies for the google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold have been developed and, in some cases, patented. These methods often involve the cyclization of substituted pyridine (B92270) precursors. A recent study reported a microwave-mediated, catalyst-free synthesis of google.comresearchgate.netnih.govtriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, highlighting an eco-friendly approach. mdpi.com
The synthesis of derivatives of 7-Methyl- google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine is often described within the experimental sections of patents focused on therapeutic uses. For example, the publication on AZD7648 details the synthetic route to the key 7-methyl- google.comresearchgate.netnih.govtriazolo[1,5-a]pyridin-6-amine intermediate. researchgate.net
Another approach involves a three-component Biginelli-like heterocyclization reaction for the synthesis of google.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives, which shares a similar heterocyclic core. nih.gov The synthesis of carboxamide derivatives often involves the coupling of a carboxylic acid precursor with an appropriate amine. nih.gov
The following table outlines some of the synthetic methodologies found in the literature for preparing the google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine core and its derivatives.
| Synthetic Approach | Starting Materials | Key Reaction Step | Reference |
| Microwave-mediated synthesis | Enaminonitriles and benzohydrazides | Catalyst-free tandem reaction. mdpi.com | Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles |
| Synthesis of 6-amino derivative | 6-Nitro-7-methyl- google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine | Catalytic hydrogenation. researchgate.net | The Discovery of AZD7648 |
| Biginelli-like heterocyclization | Aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles | Three-component reaction. nih.gov | Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents |
| Carboxamide formation | google.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-2-carbonyl chloride and an appropriate amine | Coupling reaction. nih.gov | Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds |
Q & A
Q. What are the standard synthetic protocols for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine?
The synthesis typically involves oxidative cyclization of N-(2-pyridyl)amidines or guanidines. For example:
- Oxidative cyclization : Use NaOCl, Pb(OAc)₄, or MnO₂ as oxidizers for amidine precursors. Environmentally friendly alternatives like PIFA (PhI(OCOCF₃)₂) or I₂/KI are also effective .
- Hydrazone cyclization : React hydrazone derivatives with arylidenemalononitriles or ethyl α-cyanocinnamates in ethanol under basic conditions (e.g., piperidine) to form the triazolopyridine core .
- Metal-catalyzed methods : CuBr/1,10-phenanthroline systems enable catalytic oxidation of guanidylpyridines for regioselective N–N bond formation .
Key Data :
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.4 ppm; methyl groups (if present) resonate as singlets near δ 2.5 ppm .
- IR : C≡N stretches (~2210 cm⁻¹) and C=O bands (~1680 cm⁻¹) confirm functional groups .
Q. What are the common chemical reactions involving this compound?
- Nucleophilic substitution : Bromine at the 7-position (in analogues like 7-bromo derivatives) can be replaced with amines or thiols under Pd catalysis .
- Diels-Alder reactions : Thiophene-fused derivatives react with electron-poor dienophiles (e.g., DMAD) to form isoquinoline hybrids .
- Oxidation/Reduction : Ethynyl groups can be oxidized to ketones, while triazole rings are reduced to dihydro derivatives under H₂/Pd .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyridine synthesis be addressed?
- Catalyst design : Copper-free protocols using PhI(OAc)₂ enable regioselective N–S/N–N bond formation at ambient temperatures, avoiding metal contamination .
- Microwave-assisted synthesis : Reduces side reactions and improves yields (e.g., 85% in 30 minutes for bis-triazolopyridines) .
- Substrate pre-functionalization : Introducing directing groups (e.g., bromine) guides cyclization to specific positions .
Q. What strategies optimize triazolopyridines for biological activity studies?
- Derivatization : Introduce sulfonyl fluoride groups (e.g., 7-methyl-5-sulfonyl fluoride) for covalent protein binding in enzyme inhibition assays .
- Structure-activity relationships (SAR) : Modify substituents at the 2-, 5-, and 7-positions to enhance JAK1/2 inhibition or antioxidant activity. Bromine at C7 increases membrane stability in erythrocyte hemolysis assays .
- In vivo models : Use C. elegans to evaluate lifespan extension and oxidative stress attenuation. Compound 13 (triazolopyridine derivative) reduces malondialdehyde formation by 40% at 50 µM .
Q. How do computational methods aid in triazolopyridine-based drug design?
- Docking studies : Predict binding affinity to targets like JAK2 (PDB: 4D1S). Triazole rings form hydrogen bonds with kinase hinge regions .
- DFT calculations : Analyze frontier molecular orbitals to optimize electronic properties for light-emitting materials (e.g., triplet energy >2.9 eV for OLED hosts) .
- MD simulations : Assess stability of host-guest complexes in phosphorescent OLEDs, correlating with device efficiency (e.g., external quantum efficiency >27%) .
Data Contradictions and Resolutions
- Metal vs. metal-free synthesis : While Cu-catalyzed methods achieve high yields (>80%), metal residues may interfere with biological assays. Metal-free alternatives (e.g., PIFA/I₂) offer cleaner profiles but require harsher conditions .
- Scalability : Microwave-assisted protocols improve efficiency for small-scale research but lack industrial validation. Traditional reflux methods remain preferable for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
